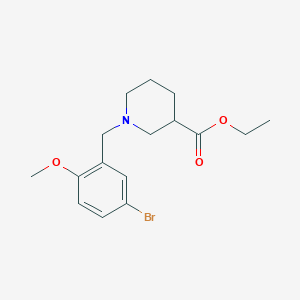![molecular formula C22H20N2O3S B5049763 6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5049763.png)
6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBX, and it has shown promising results in various studies related to cancer treatment, inflammation, and oxidative stress.
Mécanisme D'action
The mechanism of action of DMBX is not yet fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. DMBX also possesses anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
DMBX has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, induce apoptosis, and possess anti-inflammatory and antioxidant properties. Additionally, DMBX has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMBX in lab experiments is its potential therapeutic applications. DMBX has shown promising results in cancer treatment, inflammation, and oxidative stress-related diseases. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research related to DMBX. One potential area of research is the development of more efficient synthesis methods for DMBX, which can help in obtaining larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DMBX and its potential therapeutic applications. Further research is also needed to explore the potential side effects of DMBX and its safety profile. Finally, there is a need for clinical trials to evaluate the efficacy of DMBX in humans.
Méthodes De Synthèse
DMBX can be synthesized through a multi-step process that involves the reaction of 4,8-dimethyl-2-quinoline thiol with 2-bromo propionyl chloride, followed by the reaction with 2-amino-3-hydroxybenzoic acid. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
DMBX has been extensively studied for its potential therapeutic applications. It has shown promising results in cancer treatment, as it inhibits the growth of cancer cells and induces apoptosis. DMBX has also been found to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Additionally, DMBX has been found to possess antioxidant properties, which can help in preventing oxidative stress-related diseases.
Propriétés
IUPAC Name |
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-12-5-4-6-16-13(2)9-20(24-21(12)16)28-14(3)22(26)15-7-8-18-17(10-15)23-19(25)11-27-18/h4-10,14H,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKRSIQHRJYJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5049696.png)
![methyl 1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-piperidinecarboxylate](/img/structure/B5049708.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)
![9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5049726.png)

![N'-[4-(aminosulfonyl)benzyl]-N,N-dicyclohexylterephthalamide](/img/structure/B5049771.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049776.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5049780.png)
![17-(2-methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5049785.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)
![4-(2-{4-[(4-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5049809.png)